molecular formula C25H24N4O B11977185 7-[1,1'-Biphenyl]-4-yl-5-(4-ethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303094-29-3

7-[1,1'-Biphenyl]-4-yl-5-(4-ethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11977185
CAS No.: 303094-29-3
M. Wt: 396.5 g/mol
InChI Key: UAJPVZXUSIODHE-UHFFFAOYSA-N
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Description

7-[1,1'-Biphenyl]-4-yl-5-(4-ethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine is a triazolo-pyrimidine derivative characterized by a bicyclic scaffold combining a 1,2,4-triazole ring fused with a pyrimidine moiety. This structural framework is frequently exploited in medicinal and agrochemical research due to its versatility in forming hydrogen bonds, π-π stacking interactions, and metal coordination, which enhance binding to biological targets . The compound features a biphenyl group at the 7-position and a 4-ethoxyphenyl substituent at the 5-position, which likely contribute to its pharmacokinetic properties and target specificity.

Properties

CAS No.

303094-29-3

Molecular Formula

C25H24N4O

Molecular Weight

396.5 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-7-(4-phenylphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C25H24N4O/c1-2-30-22-14-12-20(13-15-22)23-16-24(29-25(28-23)26-17-27-29)21-10-8-19(9-11-21)18-6-4-3-5-7-18/h3-15,17,23-24H,2,16H2,1H3,(H,26,27,28)

InChI Key

UAJPVZXUSIODHE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC(N3C(=NC=N3)N2)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[1,1’-Biphenyl]-4-yl-5-(4-ethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethoxybenzaldehyde with 1,1’-biphenyl-4-amine to form an intermediate Schiff base, which is then cyclized with hydrazine hydrate and triethyl orthoformate to yield the desired triazolopyrimidine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-[1,1’-Biphenyl]-4-yl-5-(4-ethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or sulfonating agents like chlorosulfonic acid for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

Structural Characteristics

The compound features a fused triazole-pyrimidine ring system which contributes to its pharmacological profile. The biphenyl and ethoxyphenyl substituents enhance its lipophilicity and may influence its interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of triazolo-pyrimidines as anticancer agents. The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. For instance, derivatives of similar structures have demonstrated significant inhibition of c-Met kinases at low concentrations (e.g., 0.005 µM), indicating a promising avenue for cancer treatment .

Antimicrobial Properties

The compound's structural analogs have shown considerable antimicrobial activity against various pathogens. Research indicates that triazolo-pyrimidines possess broad-spectrum antibacterial properties. For example, compounds with similar frameworks have exhibited efficacy against both Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Triazolo derivatives are being studied for their neuroprotective effects. They have been associated with modulation of neurotransmitter systems and may provide therapeutic benefits in neurodegenerative diseases . The ability to cross the blood-brain barrier enhances their potential as neuroprotective agents.

Antifungal Activity

In addition to antibacterial properties, compounds within this chemical class have demonstrated antifungal activity against strains such as Candida albicans. The mechanism often involves disruption of fungal cell wall synthesis or function .

Case Study 1: Inhibition of Kinases

A study focused on the synthesis and evaluation of triazolo-pyrimidine derivatives found that specific modifications to the structure could enhance kinase inhibition significantly. For instance, one derivative showed a 12-fold increase in potency against Xanthomonas oryzae compared to standard treatments .

Case Study 2: Antimicrobial Screening

Research conducted on a series of triazolo-pyrimidines revealed that certain compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics. For example, some derivatives were found to be 10-1600 times more effective against methicillin-resistant Staphylococcus aureus compared to commonly used antibiotics .

Mechanism of Action

The mechanism of action of 7-[1,1’-Biphenyl]-4-yl-5-(4-ethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and disrupting key biological pathways. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Triazolo-pyrimidine derivatives exhibit significant structural diversity, primarily through substitutions at the 5-, 6-, and 7-positions. Below is a comparative analysis of key analogs:

Compound Substituents Biological Activity Key Findings
7-(2-Chloro-6-fluorophenyl)-5-(4-chlorophenyl)-triazolo-pyrimidine (1a) 7-(2-Cl-6-F-phenyl), 5-(4-Cl-phenyl) Hepatitis B Virus (HBV) surface antigen (HBsAg) secretion inhibition 89% yield; IC₅₀ = 1.2 μM (HBsAg inhibition)
7-(Azocan-1-yl)-5-Cl-6-(2,4,6-F₃-phenyl)-triazolo-pyrimidine (53) 7-azocane, 5-Cl, 6-(2,4,6-F₃-phenyl) Microtubule destabilization (anticancer) Potent activity in tauopathy models; EC₅₀ = 0.8 μM (tubulin polymerization)
5-Amino-7-(4-phenyl)-triazolo-pyrimidine carboxylate esters 5-NH₂, 7-(4-phenyl), 6-COOEt Synthetic intermediate for bioactive molecules 64–94% yield using eco-friendly additive 4,4’-trimethylenedipiperidine
7-(3-Pyrrolyl)-triazolo-pyrimidine (9b) 7-(3-pyrrolyl) Ligand for transition metal coordination (e.g., CuBr complexes) 65% yield; forms stable complexes with copper
5-(4-Bromophenyl)-7-[4-(difluoromethoxy)phenyl]-triazolo-pyrimidine 5-(4-Br-phenyl), 7-[4-(OCHF₂)-phenyl] Not explicitly reported; structural similarity suggests potential agrochemical use Synthesized via POCl₃-mediated cyclization (85% yield)

Key Structural and Functional Differences

  • Substituent Effects on Bioactivity :

    • Electron-withdrawing groups (e.g., Cl, F at aryl positions) enhance antiviral and antitubulin activities by improving target binding .
    • Bulky substituents (e.g., biphenyl, azocane) increase metabolic stability and prolong half-life .
    • Polar groups (e.g., ethoxy, difluoromethoxy) improve solubility and bioavailability .
  • Synthetic Methodologies: Eco-friendly protocols: Use of 4,4’-trimethylenedipiperidine as a recyclable additive achieves high yields (64–94%) under green conditions (water/ethanol or molten additive) . Traditional methods: POCl₃-mediated cyclization or NaBH₄ reduction are effective but less sustainable .
  • Biological Target Specificity: Antiviral: Derivatives with halogenated aryl groups (e.g., 1a) target HBV HBsAg secretion . Anticancer: Azocane-substituted analogs (e.g., 53) disrupt microtubule dynamics . Antimicrobial: Triazolo-pyrimidines with aminophenyl groups inhibit Enterococcus faecium (MIC = 4–8 μg/mL) .

Metabolic Stability and Toxicity Considerations

  • Metabolic Vulnerabilities : Carbonyl groups in early analogs (e.g., 1-acyltriazoles) are prone to hepatic reduction, but incorporation into the triazolo-pyrimidine ring mitigates this instability .
  • Toxicity: Piperidine-based additives (e.g., in traditional syntheses) are flammable and toxic, whereas 4,4’-trimethylenedipiperidine is non-volatile and safer .

Biological Activity

7-[1,1'-Biphenyl]-4-yl-5-(4-ethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic compound that belongs to the class of triazolopyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. The following sections provide a comprehensive review of its biological activity based on recent research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C22H24N4O\text{C}_{22}\text{H}_{24}\text{N}_4\text{O}

This structure features a biphenyl moiety and a tetrahydrotriazolopyrimidine core, which are significant for its biological interactions.

Research indicates that this compound exhibits its biological effects primarily through modulation of apoptotic pathways and cell cycle regulation. It has been shown to interact with key proteins involved in apoptosis, such as Bcl-2 and Bax. The ratio of Bax/Bcl-2 is crucial in determining the susceptibility of cells to apoptosis; an increase in this ratio indicates a pro-apoptotic effect.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro experiments demonstrated that this compound induces cell cycle arrest and apoptosis in various cancer cell lines.

  • Cell Cycle Arrest : The compound effectively arrests the cell cycle at the G2/M phase. For example, treatment with this compound resulted in a significant increase in the percentage of cells in the G2/M phase compared to untreated controls (50% vs. 28%).
  • Apoptosis Induction : The compound was found to significantly upregulate pro-apoptotic markers (Bax) while downregulating anti-apoptotic markers (Bcl-2), leading to enhanced apoptotic activity as evidenced by increased caspase-3/7 activity.

Table 1: Summary of Biological Activities

Activity TypeEffectReference
AnticancerInduces apoptosis; cell cycle arrest
Anti-inflammatoryPotential modulation of inflammatory pathways
NeuroprotectivePossible protective effects in neurodegeneration models

Case Studies

  • Breast Cancer Cells : In studies involving Luc-4T1 breast cancer cells, treatment with the compound led to significant apoptosis as indicated by increased active caspase levels and alterations in Bax/Bcl-2 expression ratios.
  • Neuroprotection : Preliminary investigations suggest that this compound may also exhibit neuroprotective effects by modulating pathways involved in neurodegenerative diseases. Further studies are necessary to elucidate these mechanisms fully.

Q & A

Q. How can researchers optimize the synthesis of triazolo[1,5-a]pyrimidine derivatives to improve yield and reduce hazardous waste?

Methodological Answer: The use of 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst in green solvent systems (e.g., water/ethanol mixtures) or molten-state conditions (65°C) significantly improves reaction efficiency. TMDP’s Lewis base sites and hydrogen-bonding capabilities facilitate cyclocondensation of aldehydes, 3-amino-1,2,4-triazole, and ethyl cyanoacetate, achieving yields >90%. This method avoids toxic solvents, simplifies purification, and enables TMDP recycling without activity loss .

Q. What characterization techniques are critical for confirming the structural integrity of triazolo[1,5-a]pyrimidine derivatives?

Methodological Answer: Key techniques include:

  • 1^1H/13^{13}C NMR : To verify regioselectivity and aromatic substitution patterns (e.g., biphenyl integration).
  • TLC monitoring : For real-time reaction progress tracking.
  • Elemental analysis : To confirm purity and stoichiometry.
  • Melting point determination : To assess crystallinity and compound consistency .

Q. How can green chemistry principles be applied to scale up triazolo[1,5-a]pyrimidine synthesis?

Methodological Answer: Replace traditional catalysts (e.g., piperidine) with non-toxic, non-flammable alternatives like TMDP. Use water/ethanol (1:1 v/v) as solvents under reflux, which minimizes waste and energy consumption. Implement closed-loop recycling of TMDP via simple filtration and solvent evaporation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of triazolo[1,5-a]pyrimidine formation during cyclocondensation?

Methodological Answer: Regioselectivity arises from the nucleophilic attack of 3-amino-1,2,4-triazole’s N1 atom on the aldehyde carbonyl, followed by cyclization with ethyl cyanoacetate. TMDP stabilizes intermediates via hydrogen bonding, directing the reaction toward the 5,7-disubstituted product. Computational studies (e.g., DFT) can model transition states to validate this pathway .

Q. How can computational tools enhance the design of triazolo[1,5-a]pyrimidine derivatives with tailored bioactivity?

Methodological Answer: Use quantum chemical calculations (e.g., reaction path searches) to predict substituent effects on electronic properties and binding affinity. Combine with molecular docking to screen derivatives against targets like kinase enzymes or GPCRs. For example, biphenyl and ethoxyphenyl groups may enhance hydrophobic interactions in enzyme pockets .

Q. How to resolve contradictions in catalyst toxicity reports (e.g., TMDP vs. piperidine)?

Methodological Answer: While TMDP is marketed as a safer alternative to piperidine, conflicting toxicity data may arise from impurities or reaction conditions. Conduct comparative LC-MS analyses of reaction byproducts under TMDP vs. piperidine. Perform in vitro cytotoxicity assays (e.g., HepG2 cells) to quantify relative safety .

Q. What strategies identify pharmacological targets for biphenyl-substituted triazolo[1,5-a]pyrimidines?

Methodological Answer:

  • Target prediction : Use cheminformatics platforms (e.g., SwissTargetPrediction) to map structural motifs to known targets (e.g., PDE inhibitors, antiviral agents).
  • Functional assays : Test inhibition of HSV-1 or cancer cell lines (e.g., MTT assays), leveraging the compound’s triazole-pyrimidine scaffold, which is known to interfere with nucleotide metabolism .

Q. How do solvent polarity and temperature affect reaction pathways in triazolo[1,5-a]pyrimidine synthesis?

Methodological Answer: Polar solvents (water/ethanol) stabilize charged intermediates, favoring cyclization over side reactions. Molten TMDP (65°C) reduces activation energy by enhancing reactant mobility. Kinetic studies (e.g., variable-temperature NMR) can quantify solvent effects on reaction rates and intermediate stability .

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